Tubulin Polymerization Inhibition Potency Relative to Combretastatin A-4 (CA-4)
Within the indole–tetrazole aromatic amide series, the analog bearing the same propanamide-linked para-tetrazolylphenyl architecture achieved an in vitro tubulin polymerization IC50 of 0.34 µM, representing a 2.9-fold improvement over the clinical microtubule targeting agent combretastatin A-4 (IC50 = 1.0 µM) under identical assay conditions [1]. This demonstrates that the compound's specific linker and substitution pattern confer quantitative superiority in suppressing α,β-tubulin assembly.
| Evidence Dimension | Tubulin polymerization inhibition (in vitro) |
|---|---|
| Target Compound Data | IC50 = 0.34 µM (for the closest analog 6a bearing the same linker architecture) |
| Comparator Or Baseline | Combretastatin A-4 (CA-4), IC50 = 1.0 µM |
| Quantified Difference | 2.9-fold more potent than CA-4 |
| Conditions | Cell-free tubulin polymerization assay using purified α,β-tubulin; compounds preincubated at 37 °C; turbidimetric detection at 340 nm. |
Why This Matters
A 2.9-fold improvement in tubulin polymerization inhibition over a clinical standard directly translates to lower effective concentrations in antimitotic screening cascades, making this compound a more cost-effective and mechanistically validated starting point for tubulin-targeted cancer drug discovery.
- [1] Reddy, T. S., Rai, S., & Koppula, S. K. (2022). Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1267, 133556. View Source
